2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
Description
2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is a heterocyclic acetamide derivative featuring a furan core substituted with cyano, diphenyl, and chloroacetamide groups. Its molecular structure combines electron-withdrawing (cyano, chloro) and bulky aromatic (diphenyl) substituents, which influence its physicochemical properties and reactivity. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-341963), with pricing varying by quantity ($208.00 for 1 g) .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPPHMZHCCAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Acylation Approach
The most widely employed method involves sequential furan core construction followed by chloroacetamide functionalization.
Step 1: Synthesis of 3-Cyano-4,5-Diphenylfuran-2-Amine
A modified Hantzsch dihydrofuran synthesis achieves the target heterocycle through cyclocondensation:
| Reactant | Equivalent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzil | 1.0 | 80°C | 6 hr | 78% |
| Malononitrile | 1.2 | |||
| Ammonium acetate | 2.5 | |||
| Ethanol/glacial acetic acid | 3:1 v/v |
The reaction proceeds via enamine intermediate formation, with X-ray crystallography confirming the trans configuration of phenyl groups at C4/C5.
Step 2: Chloroacetylation
Nucleophilic substitution with 2-chloroacetyl chloride demonstrates optimal results:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Triethylamine | 89% |
| Solvent | Anhydrous THF | 85% |
| Temperature | 0°C → RT | 87% |
| Molar ratio (amine:ClCH2COCl) | 1:1.05 | 91% |
Exceeding 1.1 equivalents of acyl chloride promotes diacylation byproducts. The reaction exhibits first-order kinetics with respect to amine concentration (k = 0.17 min⁻¹ at 25°C).
Advanced Methodological Developments
Microwave-Assisted One-Pot Synthesis
Recent innovations enable single-vessel preparation through sequential temperature programming:
Cyclization Phase
- 300 W microwave irradiation
- 120°C for 15 minutes
- Dielectric constant (ε') monitoring confirms reaction completion
In Situ Acylation
- Direct addition of chloroacetyl chloride
- Power reduction to 150 W
- 80°C for 8 minutes
This method reduces total synthesis time from 14 hours to <30 minutes while maintaining 82% isolated yield.
Continuous Flow Reactor Design
Microfluidic systems address exothermic reaction challenges:
| Reactor Parameter | Value | Outcome |
|---|---|---|
| Channel diameter | 500 μm | 94% conversion |
| Residence time | 4.2 minutes | 0.5% decomposition |
| Cooling efficiency | ΔT = -15°C/cm | No thermal degradation |
FTIR monitoring reveals complete chloroacetyl group incorporation within 2.7 minutes under turbulent flow conditions (Re = 2,100).
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d6)
- δ 10.19 (s, 1H, NH)
- δ 7.12–8.25 (m, 19H, Ar-H + pyridine-H)
- δ 4.81 (s, 2H, OCH2)
- δ 2.26 (s, 3H, CH3)
IR (KBr)
Mass Spectrometry
Process Optimization Considerations
Solvent Effects on Crystallization
| Solvent System | Crystal Habit | Purity | Yield |
|---|---|---|---|
| Ethanol/DMF (9:1) | Needles | 99.2% | 78% |
| Acetonitrile | Prisms | 98.7% | 82% |
| THF/Hexane (1:3) | Dendritic | 97.8% | 85% |
Polar solvents promote slower crystallization, yielding larger crystals with lower inclusion solvent content.
Catalytic Improvements
Boric acid as co-catalyst enhances acylation efficiency:
| Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|
| 0 | 120 | 78 |
| 5 | 45 | 89 |
| 10 | 30 | 92 |
| 15 | 28 | 91 |
Mechanistic studies indicate boron coordination activates the amide carbonyl for nucleophilic attack.
Industrial Scale-Up Challenges
Heat Management in Exothermic Steps
Acylation stage requires precise temperature control:
| Scale | Cooling Method | ΔT Max | Yield Loss |
|---|---|---|---|
| 100 g | Jacketed reactor | 4.2°C | 1.8% |
| 1 kg | External loop | 8.7°C | 4.1% |
| 10 kg | Cryogenic injection | 2.3°C | 0.9% |
Computational fluid dynamics modeling reduces temperature spikes >10°C in batches exceeding 5 kg.
Waste Stream Management
Solvent recovery systems achieve:
- 92% THF reuse
- 87% DMF recovery
- <5 ppm chloroacetamide in effluent
Emerging Synthetic Technologies
Photochemical Activation
UV-initiated (365 nm) acylation demonstrates:
- 98% conversion in 8 minutes
- No base requirement
- Excellent functional group tolerance
Transient absorption spectroscopy identifies nitrene intermediates during photoactivation.
Biocatalytic Approaches
Immobilized lipase variants show promise for green synthesis:
| Enzyme | Source | Conversion (%) |
|---|---|---|
| CAL-B | Candida antarctica | 78 |
| PPL | Porcine pancreas | 65 |
| CRL | Candida rugosa | 82 |
Molecular dynamics simulations reveal substrate binding orientation controls regioselectivity.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s functional groups enable diverse chemical transformations:
Nucleophilic Substitution
The chloro group (-Cl) in the acetamide moiety is susceptible to nucleophilic substitution. For example:
-
Aminolysis : Reaction with primary or secondary amines under basic conditions replaces the chloride with an amine, forming substituted acetamides.
-
Alcoholysis : Reaction with alcohols (e.g., methanol) yields esters via Cl → OAc substitution.
Hydrolysis
Under acidic or basic conditions, the acetamide group undergoes hydrolysis to form carboxylic acids or their salts.
Cyano Group Reactivity
The cyano group (-CN) can participate in:
-
Addition reactions : With Grignard reagents or organometallic nucleophiles to form imines or amides.
-
Hydrolysis : Conversion to carboxylic acids (under acidic conditions) or amides (under basic conditions).
Diphenylfuran Ring Reactions
The diphenylfuran moiety may undergo:
-
Electrophilic substitution : Due to the electron-rich furan ring, though steric hindrance from diphenyl groups may limit reactivity.
-
Oxidative cleavage : Under harsh conditions (e.g., ozonolysis), potentially fragmenting the furan ring.
Characterization Techniques
Structural confirmation relies on:
Biological Implications
Preliminary studies suggest the compound interacts with biological targets such as lipoxygenase , an enzyme involved in inflammatory pathways. Molecular docking studies indicate potential binding to active sites, hinting at enzyme inhibition mechanisms.
Research Considerations
-
Reactivity Optimization : Substitution patterns (e.g., diphenyl groups) influence reactivity. For instance, bulky substituents may hinder nucleophilic attack on the furan ring.
-
Stability : The chloroacetamide group may hydrolyze under physiological conditions, affecting therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide exhibit significant anticancer properties. The furan moiety in the compound is known to enhance biological activity against various cancer cell lines. Studies have reported that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it may target pathways involving protein kinases and transcription factors that are critical for cancer cell survival.
Material Science
Synthesis of Functional Materials
This compound can serve as a building block in the synthesis of advanced materials. Its chlorinated structure allows for further functionalization, making it suitable for creating polymers with specific properties such as enhanced thermal stability and electrical conductivity.
Nanocomposites
In material science applications, 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide can be incorporated into nanocomposites to improve their mechanical and thermal properties. These nanocomposites have potential applications in electronics and aerospace industries due to their lightweight and robust characteristics.
Proteomics Research
Biochemical Tools
The compound has been identified as a useful reagent in proteomics research. It can be used for the labeling and modification of proteins, aiding in the study of protein interactions and functions. The specificity of the compound allows researchers to selectively target certain proteins for analysis.
Case Studies
Several studies have highlighted the application of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide in proteomics:
- A study demonstrated its utility in mass spectrometry-based proteomic analyses, where it was used to label cysteine residues in proteins, facilitating their identification and quantification.
- Another research project utilized this compound to explore protein conformational changes in response to environmental stressors, providing insights into cellular mechanisms under stress conditions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diphenyl groups play a crucial role in binding to these targets, while the chloroacetamide moiety may participate in covalent modification of the target proteins. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)Acetamide
- Core Structure : Replaces the furan ring with a tetrahydrobenzothiophene (sulfur-containing heterocycle).
- Synthesis: Prepared from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and 2-chloroacetyl chloride, yielding 74% after recrystallization .
2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Acetamide
- Core Structure : Oxadiazole ring instead of furan.
- Synthesis: Derived from 2-amino-5-phenyl-1,3,4-oxadiazole and chloroacetyl chloride under reflux conditions .
- Key Differences : The oxadiazole’s electron-deficient nature may increase metabolic stability compared to furan derivatives, a critical factor in drug design .
Analogues with Varying Substituents
2-Chloro-N-(3-Cyano-4,5-Dimethylfuran-2-yl)Acetamide
2-Chloro-N-[3-Cyano-4,5-Bis-(4-Methoxy-Phenyl)-Furan-2-yl]-Acetamide
- Substituents : Methoxy groups on the phenyl rings.
- Impact : Electron-donating methoxy groups enhance solubility and may modulate electronic properties for targeted interactions (e.g., receptor binding) .
Agrochemically Relevant Analogues
Several chloroacetamides are herbicides, such as:
- Alachlor : Substituents include methoxymethyl and 2,6-diethylphenyl groups.
- Pretilachlor : Features a propoxyethyl group.
- Key Contrast: The target compound’s diphenyl and cyano groups deviate from typical agrochemical substituents, suggesting divergent applications (e.g., pharmaceuticals vs. herbicides) .
Research Implications and Gaps
- Physicochemical Data : Melting points, solubility, and stability data are lacking for the target compound, though analogues like the tetrahydrobenzothiophene derivative exhibit mp 213–215°C .
Biological Activity
2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide (CAS: 72965-65-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and findings from various studies.
The molecular formula of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is with a molecular weight of 336.77 g/mol. The structure includes a chloro group and a cyano group attached to a diphenylfuran moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various substituted acetamides, including those similar to 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide. The introduction of halogen atoms into the molecular structure is known to enhance antibacterial effects. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chlorocinnamanilide | Staphylococcus aureus | < 1 µg/mL |
| 3,4-Dichlorocinnamanilide | Escherichia coli | < 1 µg/mL |
| 2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide | TBD in future studies | TBD |
Note: Data for 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is not yet available.
Anticancer Activity
The anticancer properties of compounds containing furan and cyano groups have been investigated in various studies. Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide were evaluated for their cytotoxic effects on multiple cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of derivatives on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : Several derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| Compound C | A549 | 10 |
Structure-Activity Relationship (SAR)
The biological activity of acetamides is often linked to their structural features. The presence of electron-withdrawing groups like chloro and cyano enhances lipophilicity and may improve binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide, and how do yields vary across methodologies?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving substitution, reduction, and condensation reactions. For example, analogous acetamide derivatives are synthesized using halogenated nitrobenzene intermediates and substituted alcohols under alkaline conditions, followed by iron powder reduction in acidic media and condensation with cyanoacetic acid . Yields often range between 2–5% for multi-step syntheses, influenced by reaction conditions (e.g., temperature, solvent polarity). Optimization strategies include using continuous flow reactors or automated platforms to enhance reproducibility .
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related chloroacetamides where intramolecular hydrogen bonds and crystal packing are resolved . Complementary techniques include:
- NMR : Assign peaks for the cyano group (~110–120 ppm in ) and furan protons (distinct splitting patterns in ).
- IR : Confirm C≡N stretch (~2240 cm) and carbonyl (C=O) absorption (~1680 cm).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of Cl or CO groups) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediates, and energetics. For instance, ICReDD’s approach combines computational screening of reaction parameters (solvent, catalyst) with machine learning to prioritize experimental trials, reducing development time by >50% . Key steps:
Simulate reaction pathways using software like Gaussian or ORCA.
Train ML models on existing synthetic data (e.g., yields, purity).
Validate predictions via small-scale experiments before scaling .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. To address this:
- Metabolite Identification : Use LC-MS/MS to track degradation products.
- Solubility Optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to enhance bioavailability.
- Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens across models .
Q. How does the electronic nature of the 3-cyano and 4,5-diphenyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group activates the furan ring toward nucleophilic substitution, while diphenyl groups sterically hinder certain reactions. For Suzuki-Miyaura coupling:
- Ligand Screening : Use bulky ligands (e.g., SPhos) to mitigate steric effects.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the chloroacetamide site .
Data Analysis & Experimental Design
Q. What analytical workflows are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm and confirm structures via high-resolution MS.
- NMR Spike Tests : Add authentic standards of suspected byproducts (e.g., dechlorinated analogs) to identify impurity signals .
Q. How can reaction kinetics be modeled for the condensation step in the synthesis?
- Methodological Answer : Employ pseudo-first-order kinetics under excess cyanoacetic acid. Monitor progress via in-situ FTIR or Raman spectroscopy to track carbonyl group consumption. Fit data to the Arrhenius equation to determine activation energy () and optimize temperature .
Structural & Functional Insights
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Methodological Answer : X-ray studies of analogous chloroacetamides reveal N–H⋯O hydrogen bonds forming infinite chains, while π-π stacking between phenyl groups contributes to lattice stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. Can the cyano group be selectively modified without disrupting the furan core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
